9-Fluorenylmethoxycarbonyl- polyethylene glycol-N-hydroxysuccinimide ester (Fmoc-PEG3-NHS ester) is a heterobifunctional polyethylene glycol (PEG) derivative commonly employed in scientific research as a crosslinking agent for bioconjugation. [, , ] It plays a crucial role in attaching bioactive molecules to surfaces, nanoparticles, or other biomolecules.
Fmoc-PEG3-NHS ester is classified as a bioconjugation reagent and falls under the category of PEG linkers. It is primarily sourced from chemical suppliers specializing in biochemicals and reagents for research and pharmaceutical applications. The compound is identified by its CAS number 1352827-47-4 and is characterized by a purity level of at least 95% .
The synthesis of Fmoc-PEG3-NHS ester typically involves the reaction of a PEG derivative with an NHS ester. The process begins with the activation of the carboxylic acid group on the PEG derivative using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-diisopropylcarbodiimide. This activated carboxylic acid then reacts with NHS to form the NHS ester .
Key Steps in Synthesis:
The molecular structure of Fmoc-PEG3-NHS ester features:
The general structure can be represented as follows:
Where "Fmoc" denotes the fluorenylmethyloxycarbonyl group, "PEG" represents the polyethylene glycol chain, and "NHS" indicates the N-hydroxysuccinimide moiety.
Fmoc-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds, which are essential for bioconjugation applications.
Common Reagents and Conditions:
The primary product formed from the reaction between Fmoc-PEG3-NHS ester and a primary amine is a PEGylated amide, which is stable and suitable for further applications in bioconjugation.
The mechanism of action for Fmoc-PEG3-NHS ester involves a two-step process:
This mechanism is crucial for applications in drug delivery systems where stable conjugates are necessary.
Fmoc-PEG3-NHS ester exhibits several notable physical and chemical properties:
These properties make it suitable for use in various biochemical applications, particularly in environments requiring high solubility.
Fmoc-PEG3-NHS ester has diverse applications in scientific research and industry:
Fmoc-PEG₃-NHS ester (CAS: 1352827-47-4) is a heterobifunctional crosslinker integral to modern bioconjugation strategies. It combines a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine with an N-hydroxysuccinimide (NHS) ester, interconnected by a triethylene glycol (PEG₃) spacer. This molecular architecture enables sequential, chemoselective conjugation of amine-containing biomolecules while enhancing aqueous solubility—a critical limitation in hydrophobic bioconjugate systems [1] [2] [6]. Its design addresses key challenges in peptide synthesis, nanocarrier development, and radiopharmaceutical engineering, positioning it as a cornerstone reagent in chemical biology.
The compound’s structure comprises three modular domains:
Table 1: Key Physicochemical Properties of Fmoc-PEG₃-NHS Ester
Property | Value | Measurement Method |
---|---|---|
Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water | Empirical testing [2] [6] |
Density | 1.3 ± 0.1 g/cm³ | Computational prediction [6] |
Hydrophilicity (LogP) | -3.07 to -3.44 | Octanol-water partition [5] |
Storage Stability | >3 years at -20°C in anhydrous conditions | Long-term stability studies [2] |
The PEG₃ spacer’s ethylene oxide units confer high hydrophilicity, reducing interfacial tension in biological matrices and enabling efficient diffusion toward target amines [1] [6]. The NHS ester’s hydrolysis half-life in aqueous buffers (pH 7.4) is approximately 15–30 minutes, necessitating rapid conjugation post-dissolution [7].
The NHS ester undergoes nucleophilic acyl substitution with primary amines (e.g., lysine residues, amine-modified oligonucleotides) at pH 7.5–8.5, forming stable amide linkages:
Fmoc-NH-PEG₃-C(=O)-O-NHS + H₂N-Biomolecule → Fmoc-NH-PEG₃-C(=O)-NH-Biomolecule + NHS
Subsequent Fmoc deprotection (20% piperidine/DMF) liberates the free amine for secondary reactions, enabling iterative conjugation architectures [1] [3].
Table 2: Commercial Availability and Specifications
Vendor | Purity | Price (100 mg) | Key Applications Cited |
---|---|---|---|
MedKoo | >98% | $250 | PROTAC synthesis [4] |
BroadPharm | Reagent grade | Inquiry-based | Drug-delivery systems [1] |
Ruixi Biotech | >90% | $450 (500 mg) | General bioconjugation [9] |
BOC Sciences | ≥95% | Inquiry-based | Nanocarrier design [6] |
Early heterobifunctional linkers (e.g., SMCC) suffered from hydrophobicity-driven aggregation. The integration of PEG₃ (∼15 Å length) in the 2000s balanced hydrophilicity with minimal immunogenicity. Fmoc-PEG₃-NHS ester (CAS registered 2012) emerged as a optimized variant where PEG₃ length maximized solubility without compromising cell permeability in drug conjugates [5] [6]. Its design reflects three paradigm shifts:
Fmoc-PEG₃-NHS ester is pivotal in synthesizing amphiphilic copolymers for drug encapsulation:
As a PROTAC linker, it connects E3 ligase ligands (e.g., thalidomide) to target protein binders (e.g., kinase inhibitors). The PEG₃ spacer optimizes ternary complex formation by balancing flexibility and distance constraints:
E3 Ligand─Fmoc-PEG₃-NHS ester─Target Binder → PROTAC
Deprotection allows "click" chemistry or amidation for branch diversification [4] [8].
In PET tracer design, Fmoc-PEG₃-NHS ester conjugates chelators (e.g., NODA-GA) to tumor-targeting peptides (e.g., RGD, GE11). The PEG₃ spacer minimizes undesired metal-chelate interactions while improving pharmacokinetics:
Table 3: Representative Applications and Performance Data
Application | System | Performance Gain | Ref |
---|---|---|---|
Immunochemotherapy | Paclitaxel nanomicelles | 3.2-fold tumor accumulation vs. free drug [2] | |
PROTAC Synthesis | BRD4-degrading PROTAC | DC₅₀ = 1.5 nM; >90% degradation at 100 nM [4] | |
PET Imaging | ⁶⁸Ga-RGD-GE11 heterodimer | Tumor uptake: 2.79 ± 1.66% ID/g (blockable) [5] | |
Co-delivery Systems | PEG-Fmoc-doxorubicin/dasatinib | Synergistic index: 8.7 vs. 2.1 (free combo) [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7